N-(2-(Indolin-1-yl)phenyl)benzamide
Overview
Description
N-(2-(Indolin-1-yl)phenyl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)benzamide typically involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)aniline with benzoyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond between the aniline and benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(2-(Indolin-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]benzamide .
- 2H-Indol-2-one, 1,3-dihydro- .
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide .
Uniqueness
N-(2-(Indolin-1-yl)phenyl)benzamide is unique due to its specific substitution pattern on the indole moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
71971-54-5 |
---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H18N2O/c24-21(17-9-2-1-3-10-17)22-18-11-5-7-13-20(18)23-15-14-16-8-4-6-12-19(16)23/h1-13H,14-15H2,(H,22,24) |
InChI Key |
HQIZWGHOXDDCES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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